N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a 1,2,4-triazole core substituted with ethyl and thiophen-2-yl groups. The molecule integrates a sulfanyl acetamide linker connected to a 2-bromo-4,6-difluorophenyl moiety. This compound is part of a broader class of triazole-based acetamides studied for their diverse pharmacological and material science applications, including anti-inflammatory, antimicrobial, and insecticidal activities . Its synthesis typically involves coupling reactions between substituted triazole thiols and bromoacetamide intermediates under basic conditions, as seen in analogous compounds .
Properties
CAS No. |
577982-37-7 |
|---|---|
Molecular Formula |
C16H13BrF2N4OS2 |
Molecular Weight |
459.3 g/mol |
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H13BrF2N4OS2/c1-2-23-15(12-4-3-5-25-12)21-22-16(23)26-8-13(24)20-14-10(17)6-9(18)7-11(14)19/h3-7H,2,8H2,1H3,(H,20,24) |
InChI Key |
UHYDZOFDBHWVSB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Br)F)F)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4
Biological Activity
N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of triazole derivatives, which are known for their broad spectrum of biological activities. The general structure includes:
- A bromo and difluoro substitution on the phenyl ring.
- A triazole moiety linked through a sulfanyl group to an acetamide.
The molecular formula is , with a molecular weight of approximately 404.27 g/mol.
Anticancer Activity
Research has demonstrated that similar triazole derivatives exhibit promising anticancer properties. For instance, in a study involving triazole-thione derivatives, compounds showed significant activity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 43.4 |
| 47f | T47D | 27.3 |
These findings suggest that this compound may possess similar anticancer potential due to its structural analogies with active compounds in this class .
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. A comparative study indicated that compounds with thiophene substitutions showed enhanced antibacterial activity against various pathogens. The compound may share these properties, potentially offering a new avenue for treating infections resistant to conventional antibiotics.
Anti-inflammatory Effects
Preliminary studies suggest that related triazole compounds exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS). These pathways are crucial in the inflammatory response and suggest that this compound could be evaluated further for its anti-inflammatory potential .
Structure–Activity Relationship (SAR)
The biological activity of triazole derivatives often correlates with specific structural features:
- Substitution Patterns : The presence of electron-withdrawing groups (like bromine and fluorine) enhances the lipophilicity and biological activity.
- Functional Groups : The sulfanyl group increases the reactivity of the compound towards biological targets.
- Aromatic Systems : The inclusion of thiophene enhances interaction with biological macromolecules.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Triazole Derivatives in Cancer Therapy : A study reported that a series of triazole-thione derivatives showed promising results against colon and breast cancer cell lines, suggesting a potential role in chemotherapy regimens .
- Antimicrobial Applications : Research indicated that triazoles with thiophene rings exhibited superior antibacterial effects compared to standard treatments, making them candidates for further development .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Molecular Features
*Molecular formulas for the target and furan analog are inferred from structural analogs in and .
Key Observations :
Key Findings :
- Anti-inflammatory Potential: Furan analogs demonstrated 75% efficacy of diclofenac in anti-exudative assays, suggesting thiophene variants may exhibit similar or improved activity due to enhanced bioavailability .
- Antimicrobial Activity : Chlorophenyl/methoxyphenyl substitutions may broaden activity spectra via hydrophobic interactions with bacterial membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
